molecular formula C21H29ClN4O4 B2500112 4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl CAS No. 2446474-06-0

4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl

Cat. No. B2500112
CAS RN: 2446474-06-0
M. Wt: 436.94
InChI Key: HLOLYBRNISBSJC-UHFFFAOYSA-N
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Description

“4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl” is a compound with the CAS Number: 2446474-06-0 . It has a molecular weight of 436.94 .


Synthesis Analysis

The synthesis of this compound involves processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18 (15)21 (29)25 (20 (14)28)16-10-11-17 (26)24-19 (16)27;/h7-9,16,23H,1-6,10-13,22H2, (H,24,26,27);1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 436.94 . Its IUPAC name is 4- ( (8-aminooctyl)amino)-2- (2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride .

Scientific Research Applications

Applications in Liquid Crystal Formation and Material Properties

Liquid Crystals and Mesophase Characterization 4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl and its derivatives display potential in forming liquid crystals. The mesogenic Schiff bases derived from isoindoline-1,3-dione show liquid crystalline behavior with a nematic texture, and some also exhibit a smectic-A (SmA) phase. These properties are influenced by the length of the alkoxy chain attached to the molecule. The study of these compounds involves techniques like FTIR, NMR, DSC, and POM, indicating their potential in materials science, particularly in the development of displays or sensors (Dubey et al., 2018).

Applications in Chemical Reactions and Structural Analysis

Solvation Effect on Gel Formation The compound and its related derivatives demonstrate interesting behaviors in different solvents, indicating a solvation-dependent reaction pathway. For instance, the reaction of naphthalic anhydride with amines in different solvents leads to diverse products, some of which are capable of forming gels in mixed solvents like DMSO and water. This property is crucial in the context of material chemistry, particularly for applications that require materials with tunable physical properties (Singh & Baruah, 2008).

Detailed Molecular Structure Characterization Advanced spectroscopic techniques, such as 1D, COSY, and HSQC 2D NMR spectroscopy, have been employed to confirm the structure of isoindoline-1,3-dione derivatives. These techniques allow for a detailed analysis of the molecular structure, showing the correlations between protons and carbons in the compound. Such detailed structural insights are invaluable in the field of chemical research and drug design, ensuring the precise identification of compounds before they are used in further applications (Dioukhane et al., 2021).

Applications in Biological and Medical Research

Potential Anticancer Activity Certain derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies are foundational for developing new therapeutic agents, highlighting the compound's potential role in medicinal chemistry and drug development (Kumar et al., 2015).

Tyrosinase Inhibition and Antioxidant Properties Isoindoline-1,3-dione derivatives have been investigated for their inhibitory effects on tyrosinase, an enzyme related to melanin synthesis in humans. The compounds exhibit promising antioxidant and antityrosinase properties, which could be beneficial in treating conditions like hyperpigmentation or for use as preservatives in food and cosmetic products (Then et al., 2018).

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The compound is useful, for example, for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-alpha . This suggests potential future directions in medical and pharmaceutical research.

Mechanism of Action

Target of Action

Thalidomide-NH-C8-NH2 hydrochloride, also known as Pomalidomide 4’-alkylC8-amine or 4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl, is a synthetic compound that functions as an E3 ligase ligand-linker conjugate . The primary target of this compound is cereblon , a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .

Mode of Action

This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It consists of a cereblon ligand derived from Thalidomide, along with a linker commonly used in PROTAC (Proteolysis-Targeting Chimera) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

The compound’s interaction with cereblon leads to the ubiquitination and subsequent proteasomal degradation of target proteins . This process can affect various biochemical pathways depending on the specific target proteins involved. The downstream effects can include changes in cell proliferation, apoptosis, and other cellular processes .

Result of Action

The molecular and cellular effects of Thalidomide-NH-C8-NH2 hydrochloride’s action depend on the specific target proteins that are degraded as a result of its interaction with cereblon . This can lead to a variety of outcomes, including changes in cell growth, differentiation, and survival .

properties

IUPAC Name

4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27;/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOLYBRNISBSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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